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Compound Name:
ylamine

Cat. No.: B566808

An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-amine: A Privileged Scaffold
for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine heterocycle is a cornerstone of modern medicinal chemistry,
recognized as a privileged scaffold due to its presence in numerous biologically active
compounds, most notably the kinase inhibitor Ponatinib.[1][2] This guide focuses on a key
derivative, 3-Bromoimidazo[1,2-b]pyridazin-6-amine, a versatile synthetic intermediate poised
for the development of next-generation therapeutics. We will provide an in-depth analysis of its
physicochemical properties, validated synthetic protocols, and its strategic application in the
design of targeted therapies, including kinase inhibitors and protein degraders. This document
is intended for researchers, medicinal chemists, and drug development professionals seeking
to leverage this powerful molecular framework.

The Imidazo[1,2-b]pyridazine Core: A Foundation of
Therapeutic Success

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system that has garnered significant
attention for its ability to interact with a wide array of biological targets. Its rigid structure and
specific arrangement of nitrogen atoms make it an ideal hinge-binding motif for many protein
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kinases. The resurgence of interest in this scaffold can be largely attributed to the clinical
success of Ponatinib, a multi-targeted kinase inhibitor.[1][2]

Beyond oncology, derivatives of this core have demonstrated a remarkable breadth of
biological activities, including:

Antiviral: Potent and broad-spectrum activity against human picornaviruses.[3]

Anticancer: Inhibition of key kinases like c-Met and VEGFR2.[4]

Neurodegenerative Disease: Development as imaging agents for 3-amyloid plaques in
Alzheimer's disease.[5]

Anti-inflammatory and Antiparasitic: A wide range of other therapeutic applications are
continuously being explored.[1]

3-Bromoimidazo[1,2-b]pyridazin-6-amine emerges as a particularly valuable building block. Its
structure contains two distinct, orthogonally reactive sites: the 3-bromo position, ideal for metal-
catalyzed cross-coupling reactions, and the 6-amino group, which can be readily functionalized
through amidation or other substitutions. This dual functionality allows for the systematic and
efficient construction of diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical and Structural Characterization

The precise identity and properties of 3-Bromoimidazo[1,2-b]pyridazin-6-amine are critical for
its effective use in synthesis and drug design.
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Property Data Reference(s)

3-Bromoimidazo[1,2-
IUPAC Name o _
b]pyridazin-6-amine

3-Bromoimidazo[1,2-
Synonyms o _ [61[7]
b]pyridazin-6-ylamine

CAS Number 1260850-70-1 [6]17118]
Molecular Formula CeHsBrNa [6]1[8]
Molecular Weight 213.04 g/mol [71[8]
Appearance Yellll;)w, brown, or off-white 6]

soli

» 2-8°C or Room Temperature,
Storage Conditions ] [6]119]
protect from light, keep dry

Predicted LogP 1.655 [7]
Predicted PSA 56.21 A2 [7]
SMILES N_cl cc_n2_c(Br)_cn_c2_nl

Structural Insights for Synthesis: The nucleophilic 6-amino group serves as a handle for
building out molecular complexity, while the 3-bromo position on the electron-rich imidazole ring
is primed for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This
electronic and functional arrangement is the key to its utility as a scaffold.

Synthesis and Purification

The efficient synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-amine is paramount for its
application in drug discovery programs. A recently developed, cost-effective, and high-yield
method avoids the use of expensive and sensitive transition metal catalysts for the key
amination step.[10]
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Figure 1: General synthetic workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-amine.

Experimental Protocol: Efficient C-6 Amination

This protocol is adapted from a validated, metal-free methodology that provides excellent yields
for the amination of the 3-bromoimidazo[1,2-b]pyridazine core.[10] The procedure relies on a
fluoride-promoted nucleophilic aromatic substitution (SNAr).

Rationale: The choice of cesium fluoride (CsF) as a base and promoter is crucial. It is effective
in promoting the displacement of the C-6 chlorine without requiring harsh conditions or
expensive palladium or copper catalysts that can be difficult to remove from the final product.
The use of a phase-transfer catalyst (BnNEtsCl) enhances reaction rates and consistency,
particularly with less soluble reagents. DMSO is selected as the solvent due to its high boiling
point and its ability to dissolve a wide range of organic and inorganic reagents.

Step-by-Step Methodology:
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o Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and
condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), cesium fluoride (CsF,
1.0 equiv.), and benzyltriethylammonium chloride (BNnNEtsCl, 10 mol %).

e Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO). The specific
amine source for installing the -NHz group (e.g., a protected ammonia equivalent or direct
amination source) is then added (2.0 equiv.).

o Reaction: The reaction vessel is sealed and heated to 100 °C. The reaction progress is
monitored by TLC or LC-MS (typically complete within 24 hours).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted
with water. The aqueous layer is extracted three times with a suitable organic solvent (e.g.,
ethyl acetate or dichloromethane).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate (Na2S0a), filtered, and concentrated under reduced pressure. The crude
product is then purified by flash column chromatography on silica gel to yield the final
product, 3-bromoimidazo[1,2-b]pyridazin-6-amine.

o Characterization: The structure and purity of the final compound should be confirmed using
'H NMR, 8C NMR, and HRMS. The tH NMR spectrum is expected to show characteristic
shifts for the protons on the bicyclic core, which can be compared to data for the starting
material and related analogs.[11]

Applications in Drug Discovery

The dual functionality of 3-bromoimidazo[1,2-b]pyridazin-6-amine makes it an exceptionally
powerful platform for generating molecules for two of the most active areas in modern drug
discovery: kinase inhibition and targeted protein degradation.

A. Kinase Inhibitor Design

The imidazo[1,2-b]pyridazine core acts as an effective scaffold for ATP-competitive kinase

inhibitors. The 6-amino group can be elaborated with various substituents to interact with the
solvent-exposed region of the kinase, enhancing potency and selectivity. The 3-bromo position
allows for the introduction of moieties via cross-coupling to access deeper pockets within the

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://m.chemicalbook.com/SpectrumEN_18087-73-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

kinase active site, a strategy successfully used to develop potent c-Met and VEGFR2 inhibitors.

[4]
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Figure 2: Mechanism of action for a kinase inhibitor derived from the scaffold.

B. Targeted Protein Degradation

The compound is explicitly listed as a "Protein Degrader Building Block," highlighting its utility in
the synthesis of Proteolysis-Targeting Chimeras (PROTACS).[8] PROTACs are
heterobifunctional molecules that induce the degradation of a target protein by hijacking the
cell's ubiquitin-proteasome system.

In a typical PROTAC design using this scaffold:

o Warhead: The 3-bromo position is functionalized via cross-coupling to attach a ligand (the
"warhead") that binds to the protein of interest (POI).

e Linker Attachment Point: The 6-amino group serves as a robust anchor to attach a chemical
linker, which is in turn connected to a ligand for an E3 ubiquitin ligase.
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Figure 3: Role of the scaffold in a PROTAC leading to targeted protein degradation.

Conclusion and Future Outlook

3-Bromoimidazo[1,2-b]pyridazin-6-amine is more than just a single chemical entity; it is a
strategic platform for innovation in drug discovery. Its validated, efficient synthesis and
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orthogonal reactive handles provide medicinal chemists with a reliable tool to rapidly generate
diverse and complex molecular architectures.[10] As the fields of targeted therapy and protein
degradation continue to evolve, the demand for such versatile and well-characterized building
blocks will only increase. The strategic application of this scaffold is expected to continue
yielding novel clinical candidates for cancer, viral diseases, and neurodegenerative disorders,
reinforcing the enduring legacy of the imidazo[1,2-b]pyridazine core in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Bromoimidazo[1,2-b]pyridazin-6-ylamine IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566808#3-bromoimidazo-1-2-b-pyridazin-6-ylamine-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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